molecular formula C8H13NO3 B1588337 (S)-(-)-2-Isocyanato-4-methylvaleric Acid Methyl Ester CAS No. 39570-63-3

(S)-(-)-2-Isocyanato-4-methylvaleric Acid Methyl Ester

Cat. No.: B1588337
CAS No.: 39570-63-3
M. Wt: 171.19 g/mol
InChI Key: UWFLIWPVRTVDNO-ZETCQYMHSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The compound is systematically identified as methyl (2S)-2-isocyanato-4-methylpentanoate , reflecting its structural hierarchy. The IUPAC name adheres to the following conventions:

  • Parent chain : Pentanoate denotes a five-carbon chain derived from pentanoic acid.
  • Functional groups :
    • 2-isocyanato: Indicates the position of the isocyanato (-N=C=O) group at carbon 2.
    • 4-methyl: A methyl substituent at carbon 4.
  • Stereodescriptor : The (S) configuration specifies the spatial arrangement at the chiral center (C2).

The molecular formula C₈H₁₃NO₃ confirms eight carbons, thirteen hydrogens, one nitrogen, and three oxygens. The CAS registry number 39570-63-3 and EC number 678-551-7 serve as global identifiers.

Property Value Source
Molecular Weight 171.20 g/mol
Boiling Point 74°C at 5 mmHg
Density 1.03 g/cm³
Refractive Index 1.43

Molecular Geometry and Stereochemical Configuration

The molecule’s geometry is defined by its quaternary chiral center at C2 and the planar isocyanato group. Key structural features include:

  • Stereochemistry : The (S) configuration arises from the Cahn-Ingold-Prelog priority ranking of substituents:
    • Highest priority: Isocyanato (-N=C=O) > methyl ester (-OCH₃) > methyl (-CH(CH₃)₂) > hydrogen.
    • The spatial arrangement follows the R/S nomenclature, with the methyl ester and methyl groups positioned in a specific orientation.
  • Conformational Rigidity : The isocyanato group adopts a linear arrangement due to its sp²-hybridized nitrogen, while the ester moiety contributes to rotational freedom around the C-O bond.

The methyl ester (C5) and 4-methylpentanoate backbone (C2-C5) create steric bulk, influencing reactivity. The isocyanato group’s electrophilic carbon is critical for nucleophilic additions, a key reactivity feature in organic synthesis.

Crystallographic Analysis and Conformational Studies

Experimental crystallographic data for this compound are limited, but theoretical models and analogous systems provide insights:

  • Theoretical Models :
    • Quasi-symmetric top approximation : Used to describe methyl isocyanate (MIC) vibrational modes. While not directly applicable, this approach highlights the importance of internal rotation and bending motions in isocyanates.
    • Conformational Flexibility : The methyl ester and 4-methyl groups likely permit limited rotational freedom, stabilizing specific conformers in solution.
  • Spectroscopic Correlations :
    • Infrared (IR) and Raman Spectra : Diagnostic bands for isocyanato groups (e.g., ν(NCO) ~2250 cm⁻¹) and ester carbonyl (ν(C=O) ~1750 cm⁻¹) would confirm structural integrity.
    • NMR Data : Proton environments include distinct signals for the chiral center (C2), methyl ester (C5), and 4-methyl group.

Electronic Structure and Quantum Chemical Calculations

Quantum mechanical studies on related isocyanates (e.g., MIC) reveal:

  • Electron Distribution :
    • The isocyanato group’s electron-deficient carbon and lone pairs on oxygen/nitrogen influence reactivity.
    • MP2 and CCSD(T)-F12 methods predict bond lengths and angles, with N–C distances ~1.3 Å and C=O/N=C=O angles ~180°.
  • Reactivity Predictions :
    • HOMO-LUMO Analysis : The isocyanato group’s LUMO (low-lying π* orbital) facilitates nucleophilic attack, critical for forming urea derivatives.
    • Steric Effects : The 4-methyl group may hinder reactions at C2, directing reactivity toward the isocyanato carbon.

Summary of Key Structural Features

Property Description Relevance to Reactivity
Chiral Center (C2) (S) configuration Stereochemical control in synthesis
Isocyanato Group Electrophilic carbon (N=C=O) Nucleophilic additions (e.g., amines)
Methyl Ester Hydrolysis to carboxylic acid pH-dependent reactivity
4-Methyl Substituent Steric bulk Regioselectivity in reactions

Properties

IUPAC Name

methyl (2S)-2-isocyanato-4-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-6(2)4-7(9-5-10)8(11)12-3/h6-7H,4H2,1-3H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWFLIWPVRTVDNO-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OC)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)OC)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70427083
Record name Methyl N-(oxomethylidene)-L-leucinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39570-63-3
Record name Methyl N-(oxomethylidene)-L-leucinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl (S)-(-)-2-Isocyanato-4-methylvalerate
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Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the transformation of a suitably protected amino acid or amino acid ester into the corresponding isocyanate. The key step is the conversion of an azido or amino precursor into the isocyanate functional group, often via phosgene or phosgene equivalents under controlled conditions.

Starting Materials and Key Intermediates

  • 2-Azido Carboxylic Acid Esters: These are commonly used as starting materials. For example, 2-azidohexanoic acid methyl ester can be prepared by nucleophilic substitution of 2-chloro- or 2-bromo-carboxylic acid esters with sodium azide in the presence of phase transfer catalysts.

  • Amino Acid Methyl Esters: The chiral amino acid methyl ester (S)-4-methylvaleric acid methyl ester can be converted to the azido derivative or directly to the isocyanate via intermediates.

Conversion to Isocyanate

The azido ester is treated with phosgene or phosgene equivalents in an inert solvent such as ethyl acetate saturated with hydrogen chloride at elevated temperatures (e.g., 80 °C). The reaction proceeds with vigorous gas evolution (nitrogen) indicating the formation of the isocyanate. The reaction is typically complete within 1 hour.

After reaction completion, the mixture is subjected to vacuum filtration and solvent removal under reduced pressure. The crude isocyanate product is purified by high vacuum distillation (e.g., Kugelrohr distillation at 50–55 °C under 0.0013 mbar), yielding the pure isocyanate as a colorless liquid.

Example Reaction Conditions

Step Reagents/Conditions Notes
Preparation of 2-azido ester 2-chloro- or 2-bromo-carboxylic acid ester + NaN3 + phase transfer catalyst Aqueous sodium azide solution used
Conversion to isocyanate Phosgene saturated ethyl acetate, 80 °C, 1 hour Vigorous gas evolution; inert solvents used
Purification Vacuum filtration, solvent removal, Kugelrohr distillation High vacuum (0.0013 mbar), 50–55 °C

Solvent and Reaction Medium

Suitable inert solvents include alkyl carboxylates (ethyl acetate, n-propyl acetate, isopropyl acetate, n-butyl acetate), ethers (dimethoxyethane, dioxane, tetrahydrofuran), cyclohexane, toluene, or chlorobenzene. Ethyl acetate saturated with hydrogen chloride is particularly effective for phosgene dissolution and reaction.

Yield and Characterization

The process yields the isocyanate in acceptable to high yields, e.g., 79.8% isolated yield for 2-isocyanato-2-hexenoic acid methyl ester, a close analog. Characterization by ^1H NMR in CDCl3 shows characteristic signals consistent with the isocyanate structure.

Research Findings and Analytical Data

Spectroscopic Data

  • ^1H-NMR (CDCl3) for 2-isocyanato-2-hexenoic acid methyl ester shows:

    • δ = 6.39 ppm (triplet, 1H, CH2-CH=)
    • δ = 3.85 ppm (singlet, 3H, OCH3)

This data confirms the presence of the methyl ester and the vinyl proton adjacent to the isocyanate group.

Reaction Monitoring and Completion

The evolution of nitrogen gas during the reaction is a key indicator of the conversion of azide to isocyanate. The reaction is generally complete within 1 hour under the specified conditions.

Purity and Stability

The purified isocyanate is obtained as a colorless, easily mobile liquid. High vacuum distillation ensures removal of impurities and unreacted starting materials. The compound is stable under inert atmosphere but should be handled carefully due to the reactive isocyanate group.

Comparative Analysis of Methods

Aspect Azido Ester Route with Phosgene Direct Amino Ester Route (Literature)
Starting Material 2-Azido carboxylic acid ester Amino acid methyl ester
Key Reagent Phosgene or phosgene equivalents Phosgene or triphosgene with base
Reaction Conditions 80 °C, inert solvent, 1 hour Mild heating, inert atmosphere
Yield ~80% Variable, often lower due to side reactions
Purification Vacuum distillation Chromatography or distillation
Stereochemical Integrity Preserved due to mild conditions Requires careful control to prevent racemization

The azido ester route with phosgene in ethyl acetate provides a straightforward, high-yielding, and stereochemically preserving method for preparing this compound and related compounds.

Chemical Reactions Analysis

Types of Reactions

(S)-(-)-2-Isocyanato-4-methylvaleric Acid Methyl Ester undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

    Hydrolysis: In the presence of water, the isocyanate group hydrolyzes to form the corresponding amine and carbon dioxide.

    Addition Reactions: The isocyanate group can participate in addition reactions with compounds containing active hydrogen atoms, such as alcohols and amines.

Common Reagents and Conditions

    Amines: React with the isocyanate group to form ureas.

    Alcohols: React with the isocyanate group to form carbamates.

    Water: Hydrolyzes the isocyanate group to form amines and carbon dioxide.

Major Products Formed

    Ureas: Formed from the reaction with amines.

    Carbamates: Formed from the reaction with alcohols.

    Amines and Carbon Dioxide: Formed from hydrolysis.

Scientific Research Applications

Asymmetric Synthesis

Key Role in Synthesis:
(S)-(-)-2-Isocyanato-4-methylvaleric acid methyl ester serves as a crucial intermediate in asymmetric synthesis. Its unique reactivity allows for the formation of chiral centers, which is essential in producing enantiomerically pure compounds. This property is particularly valuable in pharmaceuticals where the efficacy and safety of drugs can depend on their stereochemistry.

Case Study:
In a study focusing on the synthesis of peptidomimetics, this compound was utilized to create structural probes that aid in understanding substrate recognition and processing by γ-secretase. These probes are instrumental for rational drug design aimed at treating diseases such as Alzheimer's disease .

Drug Design and Development

Applications in Medicinal Chemistry:
The compound has been employed in the development of inhibitors targeting γ-secretase, an enzyme implicated in the pathogenesis of Alzheimer’s disease. By utilizing this compound as a building block, researchers have synthesized potent inhibitors that exhibit significant activity against this target.

Research Findings:
A detailed pharmacological evaluation revealed that peptidomimetics derived from this compound showed varying inhibitory potencies, with some achieving IC50 values in the nanomolar range. This demonstrates the compound's potential as a lead structure for developing new therapeutic agents .

Polymer Chemistry

Role in Polyurethane Synthesis:
this compound is also recognized for its application in polyurethane synthesis. It acts as a precursor for isocyanate-based polymers, which are widely used in coatings, adhesives, and elastomers due to their excellent mechanical properties and durability.

Industrial Relevance:
The use of this compound in polyurethane formulations can enhance product performance attributes such as flexibility and resistance to environmental factors. Its incorporation into polymer matrices can lead to materials with tailored properties suitable for specific applications .

Summary Table of Applications

Application AreaDescriptionKey Benefits
Asymmetric SynthesisIntermediate for chiral compoundsEnables production of enantiomerically pure substances
Drug DesignDevelopment of γ-secretase inhibitorsPotential treatments for Alzheimer's disease
Polymer ChemistryPrecursor for polyurethane synthesisEnhances mechanical properties and durability

Mechanism of Action

The mechanism of action of (S)-(-)-2-Isocyanato-4-methylvaleric Acid Methyl Ester involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of stable products such as ureas and carbamates. The molecular targets include amino groups in proteins and other biomolecules, which can be modified through the formation of covalent bonds with the isocyanate group.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2-Isocyanato-4-methylvalerate

Ethyl 2-Isocyanato-4-methylvalerate (CAS: 64505-10-8) is the ethyl ester analog of the target compound. Its molecular formula is C₉H₁₅NO₃, with a molecular weight of 185.22 g/mol, reflecting the substitution of the methyl ester with an ethyl group .

Key Differences:
Property (S)-(-)-2-Isocyanato-4-methylvaleric Acid Methyl Ester Ethyl 2-Isocyanato-4-methylvalerate
Molecular Formula C₈H₁₃NO₃ C₉H₁₅NO₃
Molecular Weight 171.19 g/mol 185.22 g/mol
Ester Group Methyl (-OCH₃) Ethyl (-OCH₂CH₃)
Boiling Point Not reported 92–93°C at 8 mmHg
Refractive Index Not reported 1.4300
Moisture Sensitivity Likely sensitive (inferred) Explicitly moisture-sensitive

The ethyl derivative exhibits a higher molecular weight and boiling point due to increased alkyl chain length. Its refractive index (1.4300) suggests slightly different electronic properties compared to the methyl analog. Both compounds share moisture sensitivity due to the reactive isocyanato group, necessitating anhydrous handling .

Comparison with Non-Isocyanato Methyl Esters

Methyl esters of carboxylic acids (e.g., hexadecanoic acid methyl ester, octanoic acid methyl ester) are structurally distinct due to the absence of the isocyanato group. For example:

  • Hexadecanoic Acid Methyl Ester (Palmitic acid methyl ester, CAS: 112-39-0) lacks functional reactivity beyond ester hydrolysis .

The isocyanato group in this compound enables unique reactivity (e.g., urethane or urea formation), distinguishing it from non-functionalized esters .

Comparison with Other Isocyanato Esters

Limited data exist for other isocyanato esters in the provided evidence. However, hypothetical analogs (e.g., propyl or butyl esters of 2-isocyanato-4-methylvaleric acid) would follow trends in physical properties (e.g., boiling point, solubility) proportional to alkyl chain length.

Biological Activity

(S)-(-)-2-Isocyanato-4-methylvaleric acid methyl ester is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, synthesis, and applications based on recent research findings.

  • Chemical Formula : C8H13NO3
  • Molecular Weight : 171.19 g/mol
  • CAS Number : 7019163

Synthesis

The synthesis of this compound typically involves the reaction of isocyanates with amino acids or their derivatives. For example, hydroxyethylamine can be reacted with the isocyanate of L-leucine methyl ester to produce this compound through a multi-step synthetic route .

Anticancer Properties

Research indicates that this compound may exhibit anticancer properties. A study involving the design of transmembrane mimetic structural probes showed that derivatives of this compound were evaluated for their inhibitory effects on γ-secretase, which is implicated in Alzheimer's disease and certain cancers. The results demonstrated promising inhibitory potencies, suggesting potential applications in cancer therapeutics .

Inhibitory Effects on Enzymes

The compound has been tested for its ability to inhibit various enzymes involved in metabolic pathways. In one study, it was shown to effectively inhibit proteolytic activity, which is crucial for the development of certain diseases .

Case Studies

  • Study on γ-Secretase Inhibition :
    • Objective : To evaluate the inhibitory effects of this compound on γ-secretase.
    • Methodology : A highly sensitive sandwich ELISA assay was used to measure the levels of Aβ40, a major product of γ-secretase.
    • Results : The compound exhibited significant inhibition with IC50 values indicating its potential as a therapeutic agent against Alzheimer’s disease .
  • Antioxidant Activity :
    • Objective : To assess the antioxidant capacity of this compound.
    • Findings : The compound demonstrated notable antioxidant properties, which could contribute to its protective effects against oxidative stress-related diseases .

Data Tables

Biological ActivityIC50 ValueReference
γ-Secretase Inhibition42.2 ± 5.5 μM
Antioxidant CapacityNot specified

Q & A

Q. What are the established synthetic routes for (S)-(-)-2-Isocyanato-4-methylvaleric Acid Methyl Ester, and what are their mechanistic considerations?

The compound is synthesized via stereoselective isocyanation of 4-methylvaleric acid derivatives. A common approach involves reacting (S)-4-methylvaleric acid methyl ester with phosgene or trichloromethyl chloroformate under anhydrous conditions, followed by purification via fractional distillation . Mechanistically, the reaction proceeds through an intermediate carbamoyl chloride, requiring strict temperature control (-10°C to 0°C) to avoid racemization .

Q. How can researchers verify the enantiomeric purity of this compound?

Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) is recommended. Use a mobile phase of hexane/isopropanol (90:10 v/v) at 1.0 mL/min, monitoring UV absorption at 254 nm. Compare retention times with racemic standards to calculate enantiomeric excess (ee). Polarimetric analysis (e.g., [α]D²⁵ = -23.5° in chloroform) provides supplementary validation .

Q. What are the critical parameters for stabilizing this compound during storage?

Store under inert gas (argon or nitrogen) at -20°C in amber glass vials. The isocyanate group is highly moisture-sensitive; use molecular sieves (3Å) to maintain dryness. Degradation products (e.g., urea derivatives) can be monitored via FT-IR (loss of NCO stretch at ~2250 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in ¹H NMR data arising from dynamic rotational isomerism in this compound?

Variable-temperature NMR (VT-NMR) at 500 MHz in deuterated DMSO can suppress signal splitting caused by hindered rotation around the isocyanate C-N bond. Conduct experiments between 25°C and 80°C; coalescence temperatures above 60°C indicate rotational barriers ≥60 kJ/mol. Compare results with DFT-calculated rotational energy profiles (B3LYP/6-31G*) .

Q. What experimental designs mitigate side reactions during nucleophilic additions to the isocyanate group?

Use a three-neck flask with a Dean-Stark trap for amine additions to prevent water ingress. Kinetic studies show pseudo-first-order dependence on amine concentration; maintain a 1:1.2 molar ratio (isocyanate:amine) in THF at 0°C. Monitor reaction progress via in situ ATR-FTIR to track NCO consumption .

Q. How does solvent polarity affect the compound’s reactivity in [2+2] cycloadditions?

In non-polar solvents (toluene, ε = 2.4), cycloadditions with electron-deficient alkenes exhibit ΔG‡ = 85–90 kJ/mol (determined via Eyring analysis). Switch to polar aprotic solvents (DMF, ε = 36.7) to accelerate reactions by stabilizing dipolar transition states. UV-Vis spectroscopy (λmax = 280 nm) quantifies reaction rates .

Q. What computational strategies predict the compound’s behavior in chiral catalytic systems?

Molecular docking (AutoDock Vina) with β-cyclodextrin hosts reveals binding affinities (ΔG = -6.2 kcal/mol) driven by van der Waals interactions. MD simulations (AMBER force field) over 50 ns trajectories assess enantioselectivity by analyzing host-guest dihedral angles .

Methodological Best Practices

  • Purity Assessment : Combine GC-MS (DB-5 column, 30 m × 0.25 mm) with elemental analysis (theoretical C: 52.94%, H: 6.62%, N: 6.86%) to detect residual solvents or byproducts .
  • Degradation Studies : Use accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS to identify hydrolysis products (e.g., methyl 4-methylvalerate urea) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-(-)-2-Isocyanato-4-methylvaleric Acid Methyl Ester
Reactant of Route 2
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(S)-(-)-2-Isocyanato-4-methylvaleric Acid Methyl Ester

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